molecular formula C11H17Cl2N3O B2795481 (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride CAS No. 1349699-69-9

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride

Cat. No.: B2795481
CAS No.: 1349699-69-9
M. Wt: 278.18
InChI Key: KMUBFBBEEZMCAB-WWPIYYJJSA-N
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Description

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is a chiral pyridine-carboxamide derivative featuring a piperidin-3-yl group linked via an amide bond to the pyridine ring. The (S)-configuration at the piperidine nitrogen and the dihydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical and biochemical research.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]pyridine-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,14,15);2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUBFBBEEZMCAB-WWPIYYJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with (S)-3-aminopiperidine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce piperidine-3-ylmethanol derivatives.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride with structurally analogous pyridine-carboxamide derivatives from the 2017 Catalog of Pyridine Compounds and other sources.

Compound Name Molecular Formula Molecular Weight Key Structural Features Salt Form Catalog Number Price (1g)
This compound C₁₁H₁₆Cl₂N₃O (inferred) ~300 (estimated) Piperidin-3-yl group, pyridine-carboxamide, (S)-chirality Dihydrochloride Not listed N/A
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl, pivalamide None HB180 series $500
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide C₁₃H₁₈ClIN₂O₃ 412.65 Chloro, iodo, dimethoxymethyl, pivalamide None HB182 series $500
N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl C₁₇H₂₄ClN₃O₂•HCl 394.31 (free base) Chloro, pyrrolidinyl-hydroxymethyl, pivalamide Hydrochloride Not specified N/A
(6S)-N-[(3S,5S,6R)-6-Methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,5-trifluorophenyl)piperidin-3-yl]-...dihydrochloride C₂₉H₂₅Cl₂F₆N₅O₂ 690.44 Spirocyclic system, trifluoroethyl, trifluorophenyl Dihydrochloride Not listed N/A

Structural and Functional Insights:

Heterocyclic Moieties :

  • The target compound incorporates a piperidine ring, whereas analogs like N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl feature pyrrolidine, which alters steric and electronic properties .
  • The spirocyclic compound in demonstrates significantly higher complexity, with multiple fused rings and fluorine substituents enhancing metabolic stability .

Substituent Effects: Halogens (Cl, I) in catalog compounds (e.g., HB180 series) improve electrophilic reactivity, facilitating cross-coupling reactions . The dihydrochloride salt in the target compound likely enhances aqueous solubility compared to non-salt forms like HB180 derivatives.

Biological Activity

(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it has been studied for its potential role in inhibiting the release of pro-inflammatory cytokines such as IL-1β, which is pivotal in inflammatory responses .

In Vitro Studies

  • Cytokine Inhibition :
    • A study demonstrated that this compound effectively inhibited IL-1β release from human monocyte-derived macrophages, showcasing its potential in managing inflammatory conditions .
  • Receptor Binding :
    • Binding assays indicated that the compound interacts with specific receptors involved in neurotransmitter modulation, suggesting its potential application in treating neurodegenerative diseases.

In Vivo Studies

  • Animal Models :
    • In a LPS-induced endotoxic shock model using BALB/c mice, administration of the compound resulted in a dose-dependent reduction of IL-1β levels in plasma and various tissues (brain, liver, lungs), indicating its anti-inflammatory properties .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesNotable Activity
(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide Piperidine and pyridine structureInhibits IL-1β release
(R)-N-(Piperidin-3-yl)pyridine-2-carboxamide Similar structureModulates neurotransmitter systems
3-(Piperidin-2-yl)pyridine Variation in piperidine positionNeurotransmitter modulation
N-(Piperidin-4-yl)pyridine Different piperidine substitutionAntidepressant properties

Case Studies and Research Findings

  • Cancer Therapy Potential :
    • Recent studies have indicated that compounds similar to (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide exhibit anticancer activity through pathways involving apoptosis induction in cancer cells . The unique structural features may enhance binding affinity to cancer-related targets.
  • Neurodegenerative Disease Applications :
    • Research has shown that this compound can influence neurotransmitter systems, making it a candidate for further exploration in the treatment of neurodegenerative disorders like Alzheimer's disease.

Q & A

Q. How does the bioactivity profile of this compound compare to pyrimidine- or furan-containing analogs (e.g., 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride)?

  • Methodology : Perform head-to-head assays in relevant disease models (e.g., cancer cell lines). Use transcriptomics (RNA-seq) to identify pathway-specific differences .

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